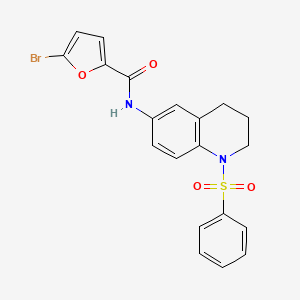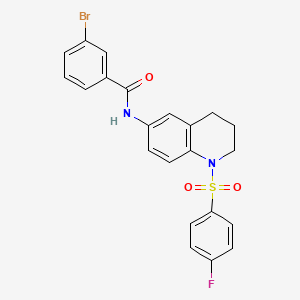![molecular formula C22H18N2O3S2 B3310678 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide CAS No. 946215-70-9](/img/structure/B3310678.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide
Descripción general
Descripción
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic target for cancer treatment.
Mecanismo De Acción
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of various molecules required for cell growth and proliferation. By inhibiting glutaminase, N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide reduces the availability of glutamate and other molecules required for cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide has been shown to induce cell death in cancer cell lines by inhibiting the growth and proliferation of cancer cells. N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide also reduces the availability of glutamine and other molecules required for cancer cell growth and proliferation. N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high specificity for glutaminase and does not affect other enzymes in the glutamine metabolism pathway. However, N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can affect its bioavailability and potency. N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide. One direction is to develop more potent and selective inhibitors of glutaminase. Another direction is to investigate the use of N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide in animal models and clinical trials needs to be further investigated to determine its safety and efficacy in vivo.
Aplicaciones Científicas De Investigación
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide has been extensively studied for its potential as a therapeutic target for cancer treatment. Cancer cells require high levels of glutamine to sustain their growth and proliferation. N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide inhibits glutaminase, thereby reducing the availability of glutamine to cancer cells and inducing cell death. N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)18-13-9-15(10-14-18)21(25)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYPDKXFICZUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,4-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3310621.png)


![2-(benzylthio)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3310644.png)
![2,6-dimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3310645.png)

![2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B3310652.png)
![2-[4-(2-Iodobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B3310671.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B3310673.png)
![N-mesityl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3310681.png)